Regulatory Identity: Unique Assignment as Ramosetron Impurity 14 vs. Unassigned Methyl Ester
Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate (CAS 167545-91-7) is the only 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate ester that is specifically cataloged and fully characterized as Ramosetron Impurity 14, a pharmaceutical impurity reference standard for ANDA/DMF submissions . The methyl ester analog (CAS 26785-89-7) is not listed as a Ramosetron impurity and lacks the standardized Certificate of Analysis (COA), HPLC chromatogram, mass spectrum, and NMR dataset that are pre-compiled for the ethyl ester by specialist suppliers such as Sinco . The ethyl ester is supplied with purity ≥95% and with batch-specific analytical data suitable for regulatory filing, whereas the methyl ester is typically offered as a general synthetic building block without impurity-specific documentation .
| Evidence Dimension | Regulatory impurity reference standard designation and characterization documentation |
|---|---|
| Target Compound Data | Designated Ramosetron Impurity 14; purity ≥95%; full COA + HPLC + MS + H-NMR provided |
| Comparator Or Baseline | Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate (CAS 26785-89-7); not designated as a Ramosetron impurity; no impurity-specific characterization package available |
| Quantified Difference | Categorical difference: the ethyl ester possesses a defined regulatory identity as a pharmaceutical impurity reference standard; the methyl ester does not. |
| Conditions | Pharmaceutical R&D and regulatory filing context (ANDA/DMF submissions); analytical method development (HPLC impurity profiling) |
Why This Matters
For pharmaceutical QC laboratories and CROs developing impurity profiling methods for generic Ramosetron, selection of the ethyl ester is mandatory because it is the only ester form with a defined impurity designation and the accompanying regulatory documentation.
